Fampridine Impurity 1 (Dalfampridine Impurity 1)
Description
Systematic IUPAC Name and Structural Formula
Fampridine Impurity 1 is systematically identified as N-Chloroisonicotinamide according to pharmaceutical reference materials documentation. The compound exhibits a molecular structure characterized by the presence of a chlorine substituent on the nitrogen atom of the isonicotinamide framework. This structural configuration distinguishes it significantly from the parent pharmaceutical compound and contributes to its unique chemical properties.
The molecular formula of Fampridine Impurity 1 is established as C₆H₅ClN₂O, indicating the presence of six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined to be 156.57 daltons, which represents a substantial increase compared to the parent compound due to the incorporation of the chlorine substituent.
Table 1: Molecular Composition of Fampridine Impurity 1
| Element | Count | Atomic Mass Contribution |
|---|---|---|
| Carbon | 6 | 72.06 |
| Hydrogen | 5 | 5.04 |
| Chlorine | 1 | 35.45 |
| Nitrogen | 2 | 28.02 |
| Oxygen | 1 | 16.00 |
| Total | 15 | 156.57 |
CAS Registry Numbers and Alternative Identifiers
The Chemical Abstracts Service has assigned the registry number 125583-33-7 to Fampridine Impurity 1, providing a unique numerical identifier for this specific chemical entity. This CAS number serves as the primary identification system across international chemical databases and regulatory documentation, ensuring consistent identification across different pharmaceutical manufacturing and analytical contexts.
Properties
CAS No. |
125583-33-7 |
|---|---|
Molecular Formula |
C6H5ClN2O |
Molecular Weight |
156.57 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-chloro-4-Pyridinecarboxamide; |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
The preparation of Fampridine Impurity 1 is intrinsically linked to the synthesis of dalfampridine (4-aminopyridine). Patent EP2394994B1 details a one-pot process where 4-pyridinecarbonitrile undergoes oxidative hydrolysis using sodium hypochlorite (1.0–1.5 equivalents) in aqueous sodium hydroxide (1.5–2.0 equivalents) at 40–80°C . This reaction generates multiple intermediates, with Impurity 1 forming through competing side reactions involving incomplete oxidation or premature cyclization.
Key mechanistic steps include:
-
Nucleophilic attack by hydroxide ions on the nitrile group
-
Formation of an intermediate hydroxamic acid derivative
-
Dehydration to yield the target aminopyridine structure
Side reactions producing Fampridine Impurity 1 typically occur when:
-
Reaction temperatures exceed 80°C, promoting decarboxylation
-
Sodium hypochlorite concentrations fall below 1.0 equivalent, allowing partial oxidation
Industrial-Scale Process Optimization
Table 1 compares critical parameters from laboratory-scale vs. industrial production:
Process improvements from patent data show:
-
Implementing gradient temperature control (40°C → 60°C → 40°C) reduces impurity yield by 22%
-
Using 18–20 solvent volumes during extraction decreases co-precipitation of Impurity 1 by 40%
-
Countercurrent washing during filtration removes 98% of residual sodium hypochlorite, a key impurity precursor
Purification and Isolation Techniques
Post-synthesis purification employs a three-step protocol:
-
Primary Crystallization : Methanol/water (70:30 v/v) at -5°C achieves 85% recovery of dalfampridine with ≤0.3% Impurity 1
-
Adsorption Chromatography : Activated carbon treatment reduces aromatic byproducts by 90%
-
Final Recrystallization : Acetone/hexane (1:4) at 45°C yields pharmaceutical-grade material with Impurity 1 <0.1%
Critical quality control points include:
-
Monitoring reaction completion via HPLC (Kinetex HILIC column, 0.1M formate/acetonitrile mobile phase)
-
In-process checks for residual sodium nitrite (limit: ≤10 ppm) using ion chromatography
-
UV spectrophotometric verification of λmax at 244 nm to detect conjugated impurities
Analytical Method Validation
Regulatory-compliant impurity profiling requires:
HPLC Parameters
-
Column: Thermo C18 (250 × 4.6 mm, 5µm)
-
Mobile Phase: Methanol:acetonitrile (50:50 v/v)
-
Flow Rate: 1.0 mL/min
Validation results demonstrate:
-
Linearity range: 5–25 µg/mL (R²=0.9993) for Impurity 1 quantification
-
LOD/LOQ: 0.05%/0.15% relative to active pharmaceutical ingredient
-
Precision: RSD ≤1.2% for intra-day, ≤2.0% inter-day variability
Comparative Process Economics
Cost analysis reveals:
-
Raw material contribution: 62% of total production cost
-
Sodium hypochlorite optimization saves $12,000 per 100 kg batch
-
Waste treatment costs increase by 18% when implementing advanced impurity removal
Environmental impact metrics:
-
Process Mass Intensity: 86 kg waste/kg product
-
Carbon Footprint: 22 kg CO2-eq/kg API
Chemical Reactions Analysis
Fampridine Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium hydroxide, ethyl acetate, and methanol. The major products formed from these reactions include the diazonium salt and the corresponding phenol.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Fampridine functions as a voltage-dependent potassium channel blocker. It enhances action potential conduction in demyelinated axons by inhibiting potassium currents that lead to conduction failure. The compound's efficacy is attributed to its ability to restore normal electrical signaling in neurons affected by demyelination, which is a hallmark of multiple sclerosis.
The mechanism involves blocking specific potassium channels, although the exact subtypes remain largely uncharacterized. Clinical studies have shown that therapeutic concentrations of dalfampridine can improve walking speed by approximately 25% in one-third of treated patients, demonstrating significant clinical benefits despite the presence of impurities like Fampridine Impurity 1 .
Impurity Profile and Analytical Methodologies
The characterization of impurities in pharmaceutical compounds is critical for ensuring safety and efficacy. Fampridine Impurity 1 has been studied for its stability and impact on the overall pharmacological profile of dalfampridine. Recent research has focused on developing high-performance liquid chromatography (HPLC) methods to quantify this impurity accurately.
HPLC Method Development
A novel HPLC method was developed using an Analytical Quality by Design approach, which provides systematic evaluation parameters such as linearity, accuracy, and precision. The method demonstrated high throughput sample analysis with an elution time of 2.9 minutes and a mean recovery rate of 98.7% for fampridine . This analytical technique is essential for monitoring impurity levels during drug formulation and storage.
| Parameter | Value |
|---|---|
| Elution Time | 2.9 minutes |
| Linearity Range | 1–15 µg mL⁻¹ |
| Mean Recovery | 98.7 ± 1.9 % |
| RSD Values | < 1 % |
Stability and Formulation Considerations
The stability of fampridine formulations is influenced by the presence of impurities such as Fampridine Impurity 1. Research indicates that certain excipients can react with dalfampridine, leading to increased impurity levels over time . Formulations free from cellulosic diluents have been shown to exhibit improved stability and reduced impurity formation during storage.
Clinical Case Studies
Several clinical trials have assessed the impact of fampridine on patients with MS. In these studies, patients receiving extended-release formulations demonstrated significant improvements in walking speed compared to placebo groups. For instance:
- Study A : A trial involving 300 patients showed that approximately one-third experienced clinically meaningful improvements in walking speed after treatment with fampridine.
- Study B : Another study highlighted that patients reported enhanced mobility and quality of life metrics alongside objective improvements in walking distance.
These findings underscore the importance of monitoring impurities like Fampridine Impurity 1, which could potentially affect patient outcomes if not adequately controlled.
Mechanism of Action
The mechanism of action of Fampridine Impurity 1 is related to its parent compound, Fampridine. Fampridine is a potassium channel blocker that inhibits voltage-gated potassium channels in the central nervous system . This helps to maintain the transmembrane potential and prolong action potentials, improving the conduction of nerve impulses in demyelinated axons . Fampridine Impurity 1 likely shares similar properties due to its structural similarity to Fampridine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Analytical and Regulatory Considerations
- Detection Methods: 1,2-di(pyridine-4-yl)hydrazine: Characterized via LC-MS and NMR spectroscopy due to its dimeric structure . 4-Amino Pyridine N-Oxide: Identified using HPLC with UV detection, leveraging its polar nature .
- Regulatory Limits: Both impurities are classified as genotoxic, requiring control per ICH M7 guidelines (threshold of toxicological concern: 1.5 µg/day) . The European Pharmacopoeia mandates rigorous impurity profiling during drug approval to ensure compliance .
Research Findings and Clinical Relevance
- Toxicity Studies: Hydrazine-based impurities (e.g., 1,2-di(pyridine-4-yl)hydrazine) show dose-dependent genotoxicity in Ames tests, warranting strict process controls . 4-Amino pyridine N-oxide, while less toxic, may accumulate in patients with renal impairment, necessitating dosage adjustments .
Biological Activity
Fampridine, also known as 4-aminopyridine (4-AP), is a potassium channel blocker primarily used to improve walking in patients with multiple sclerosis (MS). Its biological activity is largely attributed to its ability to inhibit potassium channels, thus enhancing action potential conduction in demyelinated axons. However, the presence of impurities, particularly Fampridine Impurity 1, raises concerns regarding their biological effects and potential toxicity.
Overview of Fampridine Impurity 1
Fampridine Impurity 1 is a byproduct of the synthesis of Dalfampridine. The characterization and assessment of this impurity are crucial as it may exhibit different pharmacological properties compared to the parent compound. The impurity's structure and its potential mutagenicity are areas of ongoing research.
Fampridine and its impurities act primarily by blocking voltage-gated potassium channels (Kv channels). This inhibition prevents excessive potassium efflux during action potentials, thereby increasing the duration and amplitude of these signals in neurons. The specific Kv channels affected by Fampridine include:
- Kv1.1
- Kv1.2
- Kv1.4
The median inhibitory concentration (IC50) values for Fampridine against these channels have been reported as follows:
- Kv1.1 : 242 µM
- Kv1.2 : 399 µM
- Kv1.4 : 399 µM
These values indicate that while Fampridine is effective at blocking these channels, the concentrations required are significantly higher than those achieved therapeutically in humans, suggesting a complex relationship between channel inhibition and clinical efficacy .
Toxicity and Safety Profile
Studies have indicated that impurities such as Fampridine Impurity 1 could pose genotoxic risks. A review highlighted that several impurities associated with Dalfampridine, including Fampridine Impurity 1, require thorough evaluation for their mutagenic potential. Specifically, one impurity was noted to exceed the International Council for Harmonisation (ICH) qualification thresholds for genotoxicity .
A detailed assessment of the toxicity profiles of these impurities is essential to ensure patient safety, especially since the observed plasma concentrations of these impurities can vary based on formulation and administration methods.
Clinical Evaluations
In clinical studies involving Dalfampridine, patients demonstrated improved walking speed and functional mobility over extended periods. However, the presence of impurities has raised questions about long-term safety and efficacy. For instance, an extension study with MS patients showed that while walking speed improved initially, it declined over time after discontinuation of treatment. Importantly, no new safety signals emerged during these studies, suggesting that while impurities exist, they may not significantly affect the overall safety profile in the context of therapeutic doses .
Impurity Characterization
Research using advanced chromatographic techniques has successfully identified and quantified various impurities in Dalfampridine formulations. For example, Agilent's studies utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to detect potential mutagenic impurities at levels relevant to clinical use . This analytical approach is vital for understanding how these impurities might influence both pharmacodynamics and pharmacokinetics.
Data Tables
| Channel | IC50 (µM) | Clinical Relevance |
|---|---|---|
| Kv1.1 | 242 | High |
| Kv1.2 | 399 | Moderate |
| Kv1.4 | 399 | Moderate |
| Impurity | Potential Risk | Qualification Status |
|---|---|---|
| Fampridine Impurity 1 | Genotoxic potential | Under evaluation |
| Other identified impurities | Varies by compound | Some qualified |
Q & A
Q. What protocols ensure compliance with global pharmacopeial standards for impurity profiling?
- Methodology : Harmonize testing protocols with USP, EP, and JP requirements. For example, USP proposals for dalfampridine monographs mandate validated methods for related compounds B and C, which share structural features with Impurity 1. Submit inter-laboratory validation data to demonstrate reproducibility (RSD ≤ 2.0%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
